molecular formula C19H21N3O4S B2955234 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921786-98-3

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2955234
CAS RN: 921786-98-3
M. Wt: 387.45
InChI Key: GEKOSKNFVKFMCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide are not available in the search results, related compounds have been synthesized. For instance, novel 2-oxoindoline-based acetohydrazides have been synthesized as part of the search for novel small molecules activating procaspase-3 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is also found in our compound of interest, suggests potential for similar antiviral applications.

Anti-HIV Activity

The indole scaffold is also present in compounds with anti-HIV properties. Derivatives such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . This indicates that our compound may be useful in the development of new anti-HIV medications.

Anticancer Activity

Indole derivatives are known for their anticancer properties. They have been used to combat drug resistance in cancerous cells and have shown promise in in vitro studies against various cancer cell lines, including human breast adenocarcinoma cancer cell line (MCF7) . The compound could potentially be explored for its efficacy against similar or other types of cancer cells.

Antimicrobial Activity

Compounds with an indole nucleus have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . This broad-spectrum activity makes them valuable in the search for new antimicrobial agents.

Antiproliferative Agents

Some indole derivatives have been studied for their antiproliferative effects, particularly against breast cancer cell lines . The structural similarity suggests that N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide could be investigated for its potential to inhibit the proliferation of cancer cells.

Cytotoxic Activity

The cytotoxic activity of indole derivatives on human tumor cell lines has been a subject of research. Certain compounds have shown potent effects on prostate cancer cell lines . This suggests that our compound could be evaluated for its cytotoxic effects on various tumor cells.

Each of these applications highlights the versatility of indole derivatives in scientific research and their potential in developing new therapeutic agents. The compound N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide holds promise in several fields of biomedical research, and further studies could unlock new applications and treatments. <|\im_end|>

properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOSKNFVKFMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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